3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde
CAS No.:
Cat. No.: VC18650955
Molecular Formula: C10H17BrN2O2Si
Molecular Weight: 305.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17BrN2O2Si |
|---|---|
| Molecular Weight | 305.24 g/mol |
| IUPAC Name | 5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3 |
| Standard InChI Key | APLJJJHTAOBBTA-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Weight
The molecular formula of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is C₁₁H₁₆BrN₂O₂Si, with a molecular weight of 355.24 g/mol. The SEM group contributes to the compound’s lipophilicity, while the bromine and aldehyde groups provide reactive sites for further functionalization .
Structural Features
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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SEM Protecting Group: The 2-(trimethylsilyl)ethoxymethyl moiety shields the N1 position, enhancing stability under basic conditions.
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Bromine Substituent: Positioned at C3, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
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Carbaldehyde Group: Located at C5, serving as an electrophilic site for nucleophilic additions or condensations .
Table 1: Key Spectral Data
Synthesis and Optimization
Synthetic Routes
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| SEM Protection | NaH, THF, 25°C, 4h | 92% → 95% |
| Bromination | NBS, DMF, 80°C, 12h | 75% → 82% |
| Formylation | POCl₃/DMF, −10°C, 2h | 68% → 73% |
Reactivity and Applications
Chemical Transformations
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Aldehyde Condensation: Reacts with hydrazines to form hydrazones, useful in heterocycle synthesis .
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Bromine Substitution: Participates in Ullmann couplings with aryl boronic acids to generate biaryls .
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SEM Deprotection: Cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 3-bromo-1H-pyrazole-5-carbaldehyde.
Pharmaceutical Relevance
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Kinase Inhibitor Precursor: The aldehyde and bromine sites enable synthesis of imidazopyrazoles, which inhibit BRAF(V600E) (IC₅₀ = 0.5 µM) .
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Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Computational Insights
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:
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